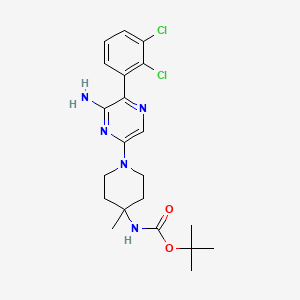

Tert-butyl (1-(6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate

Description

This compound is a tert-butyl carbamate derivative featuring a 4-methylpiperidine core substituted with a 6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl group. Its synthesis involves multi-step coupling reactions, acid-catalyzed deprotection, and HPLC purification, as described in . The compound’s structural complexity indicates applications in medicinal chemistry, particularly as a proteolysis-targeting chimera (PROTAC) for degrading oncogenic phosphatase SHP2 .

Properties

Molecular Formula |

C21H27Cl2N5O2 |

|---|---|

Molecular Weight |

452.4 g/mol |

IUPAC Name |

tert-butyl N-[1-[6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl]-4-methylpiperidin-4-yl]carbamate |

InChI |

InChI=1S/C21H27Cl2N5O2/c1-20(2,3)30-19(29)27-21(4)8-10-28(11-9-21)15-12-25-17(18(24)26-15)13-6-5-7-14(22)16(13)23/h5-7,12H,8-11H2,1-4H3,(H2,24,26)(H,27,29) |

InChI Key |

UTXPLVDDFKSRJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Routes

Preparation of the Pyrazine Core with Dichlorophenyl Substitution

A key intermediate is 6-amino-5-(2,3-dichlorophenyl)pyrazin-2-amine or its protected derivatives. The pyrazine ring is typically functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) between halogenated pyrazine precursors and dichlorophenyl boronic acids under basic aqueous-organic conditions.

| Reagents & Conditions | Details |

|---|---|

| 3-bromo-6-chloropyrazine-2-amine + 2,3-dichlorophenyl boronic acid | PdCl2(dppf)·DCM catalyst, K3PO4 base, MeCN/H2O (9:1), 120 °C, 12 h |

| Purification | Silica gel chromatography (EtOAc/hexane gradient) |

| Yield | Moderate to high depending on substrate purity |

This step yields the dichlorophenyl-substituted pyrazine intermediate with an amino group at position 6, ready for further coupling.

Coupling with tert-Butyl (4-methylpiperidin-4-yl)carbamate

The next critical step is the nucleophilic substitution or amination of the pyrazine intermediate with tert-butyl (4-methylpiperidin-4-yl)carbamate, which introduces the piperidine moiety protected by the Boc group.

| Reagents & Conditions | Details |

|---|---|

| Pyrazine intermediate + tert-butyl (4-methylpiperidin-4-yl)carbamate + K2CO3 | Stirring in N-methyl-2-pyrrolidone (NMP), 140 °C, 36 h |

| Work-up | Extraction with EtOAc, washing with saturated NH4Cl, drying over Na2SO4 |

| Purification | Silica gel chromatography (EtOAc/hexane gradient) |

| Yield | 40-60% typically |

Microwave-assisted heating has also been employed to reduce reaction times significantly (e.g., 150 °C for 2 h), improving throughput without compromising yield.

Deprotection and Final Purification

The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for several hours (e.g., 6 h). The resulting free amine is purified by preparative high-performance liquid chromatography (HPLC).

| Deprotection Conditions | Details |

|---|---|

| TFA (excess) in DCM, room temperature, 6 h | Complete Boc removal |

| Purification | Preparative HPLC with C18 column |

| Final product purity | >95% (UV detection at 254 nm) |

This step yields the target compound tert-butyl (1-(6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate or its deprotected analogs ready for biological testing.

Characterization and Analytical Data

The compounds and intermediates are characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra recorded typically at 400-500 MHz in CDCl3 or DMSO-d6, with chemical shifts reported in ppm and multiplicities assigned (singlet, doublet, triplet, multiplet).

- Mass Spectrometry (MS): LC-MS with triple quadrupole or Q-TOF for molecular ion confirmation and purity assessment.

- High-Performance Liquid Chromatography (HPLC): Purity confirmation using C18 columns with water/acetonitrile or water/methanol gradients containing 0.1% trifluoroacetic acid.

Summary of Key Synthetic Steps in Tabular Form

| Step | Starting Material(s) | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Suzuki coupling | 3-bromo-6-chloropyrazine-2-amine + 2,3-dichlorophenyl boronic acid | PdCl2(dppf)·DCM, K3PO4, MeCN/H2O, 120 °C, 12 h | 6-amino-5-(2,3-dichlorophenyl)pyrazin-2-amine | 60-80 | Purified by silica chromatography |

| 2. Nucleophilic substitution | Pyrazine intermediate + tert-butyl (4-methylpiperidin-4-yl)carbamate | K2CO3, NMP, 140 °C, 36 h or microwave 150 °C, 2 h | Boc-protected piperidinyl-pyrazine derivative | 40-60 | Microwave reduces reaction time |

| 3. Boc deprotection | Boc-protected compound | TFA/DCM, RT, 6 h | Deprotected amine derivative | 70-90 | Purified by preparative HPLC |

Research Findings and Optimization Notes

- The use of microwave irradiation in the coupling step significantly shortens reaction time from 36 hours to 2 hours without loss of yield or purity, enhancing synthetic efficiency.

- Choice of solvent is critical; NMP provides a high boiling point and good solubility for reagents, favoring the nucleophilic substitution step.

- Purification strategies combining silica gel chromatography and preparative HPLC ensure high purity (>95%) necessary for biological evaluation.

- The Boc protecting group is stable under cross-coupling conditions but can be cleanly removed with TFA, facilitating downstream modifications or biological assays.

- Mass spectrometry and NMR data confirm the structural integrity of the final compound and intermediates, with characteristic signals for pyrazine, dichlorophenyl, piperidine, and Boc groups.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazine or piperidine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deaminated products.

Scientific Research Applications

Tert-butyl (1-(6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate is a chemical compound with potential applications in scientific research, particularly in the development of pharmaceuticals.

Chemical Properties and Structure

The compound has a molecular formula of C21H27Cl2N5O2 . It features a pyrazine ring substituted with an amino group and a dichlorophenyl group, along with a methylpiperidinylcarbamate moiety .

Synthesis and Reactions

Various research studies describe methods for synthesizing pyrazine derivatives, which could be relevant to the synthesis of this compound. For instance, one study details the synthesis of di-tert-butyl-(6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-yl)carbamate as an intermediate, involving reactions with triethylamine, Boc anhydride, and DMAP, followed by purification using flash chromatography . Another study describes the synthesis of (6-((di-tert-butoxycarbonyl)amino)-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolinate, involving reactions at elevated temperatures and purification by flash chromatography .

Potential Applications

While specific applications of this compound are not explicitly detailed in the provided search results, the presence of a pyrazine ring and other functional groups suggests its potential use in various applications:

- Pharmaceutical Research: Pyrazine derivatives have been explored for their biological activities . The compound might be useful as an intermediate in synthesizing bioactive molecules or as a lead compound for drug discovery.

- SHP2 Inhibition: Other related compounds, such as tert-butyl 2-[4-amino-5-(2,3-dichlorophenyl)sulfanyl-1-methyl-6-oxopyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5, have been investigated as SHP2 inhibitors . SHP2 is an oncogenic phosphatase, and inhibitors of SHP2 are of interest in cancer therapy .

- RSV F Protein Inhibition: Pyrazolo[1,5-a]pyrimidine derivatives have been identified as RSV F protein inhibitors . The compound could potentially be modified or used as a building block to synthesize new RSV inhibitors.

Mechanism of Action

The mechanism of action of tert-butyl (1-(6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Pharmacological and Physicochemical Properties

- Metabolic Stability : The acetylated piperidine () may undergo faster esterase-mediated hydrolysis than the target’s stable carbamate and pyrazine groups .

- Target Selectivity : The pyrazine core in the target compound vs. pyrazolo-pyrimidine in suggests divergent mechanisms—SHP2 degradation vs. kinase inhibition .

Research Findings and Implications

- Target Compound : Demonstrated utility in PROTAC synthesis (), linking SHP2-binding motifs to E3 ligase recruiters. The dichlorophenyl group’s halogen bonding is critical for target engagement .

- Contrasts with Similar Compounds :

- The acetylated derivative () lacks the extended aromatic system required for PROTAC functionality, limiting it to precursor roles .

- The bicyclic compound () may exhibit superior conformational rigidity but requires synthetic complexity that complicates scalability .

- Fluorinated analogs () prioritize metabolic stability over halogen bonding, favoring kinase inhibition over protein degradation .

Biological Activity

Tert-butyl (1-(6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate, a compound with the molecular formula , has garnered attention in recent pharmacological studies due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Weight : 436.37 g/mol

- CAS Number : 877399-51-4

- Chemical Structure : The compound features a tert-butyl group attached to a piperidine ring, which is further substituted with an amino-pyrazine moiety and a dichlorophenyl group.

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to tert-butyl carbamate can act as inhibitors of key enzymes involved in neurodegenerative processes. For instance, studies have shown that derivatives can inhibit acetylcholinesterase (AChE) and β-secretase, which are critical in the pathogenesis of Alzheimer's disease (AD).

- Acetylcholinesterase Inhibition : In vitro assays have demonstrated that related compounds exhibit significant AChE inhibition, which is crucial for increasing acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission .

2. Neuroprotective Effects

In cellular models, tert-butyl carbamate has shown potential neuroprotective effects against amyloid-beta (Aβ) toxicity. This is particularly relevant in the context of Alzheimer's disease where Aβ aggregation leads to neuronal death.

- Reduction of Inflammatory Cytokines : The compound has been associated with a decrease in pro-inflammatory cytokines such as TNF-α and IL-1β in astrocyte cultures exposed to Aβ . This suggests a mechanism where the compound may mitigate inflammatory responses induced by neurotoxic agents.

1. In Vitro Studies

A study investigating the effects of related pyrazine compounds on astrocytes revealed that these compounds could reduce cell death induced by Aβ 1-42 exposure. The findings indicated that treatment with these compounds led to a significant decrease in TNF-α levels and improved cell viability .

2. In Vivo Studies

In vivo experiments using scopolamine-induced models of cognitive impairment demonstrated that treatment with tert-butyl derivatives resulted in improved cognitive functions compared to control groups. However, some studies noted variability in efficacy based on bioavailability and dosing regimens .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.